

Spectroscopic Characterization of Myosmine: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
CAS No.:	102780-52-9
Cat. No.:	B016587

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Executive Summary

This technical guide provides a definitive reference for the spectroscopic characterization of Myosmine (3-(1-pyrrolin-2-yl)pyridine), a minor tobacco alkaloid and metabolite. Unlike its saturated analogs nicotine and nornicotine, Myosmine possesses a cyclic imine (

) functionality, which imparts unique spectroscopic signatures and chemical reactivity.

This document synthesizes experimental data with mechanistic insights, offering a self-validating protocol for structural confirmation. It is designed to assist in the differentiation of Myosmine from structurally related alkaloids during metabolic profiling and quality control workflows.

Structural Context & Chemical Logic[1][2]

Myosmine consists of a pyridine ring attached to a pyrroline ring.[1] The critical structural feature distinguishing it from nornicotine is the unsaturation at the C2'-N1' position, forming a cyclic imine.

- Formula:
- Molecular Weight: 146.19 g/mol [1]

- Key Functional Group: Cyclic Imine (), Pyridine Ring

Structural Differentiation

The absence of the

group (present in nicotine) and the presence of the

double bond (absent in nornicotine) dictate the spectroscopic strategy:

- IR: Look for stretch; absence of .
- NMR: Look for deshielded imine carbon () and absence of -methyl protons.
- MS: Look for fragmentation driven by the stability of the pyridine ring and retro-Diels-Alder-type losses from the pyrroline ring.

Mass Spectrometry (MS) Profile[4]

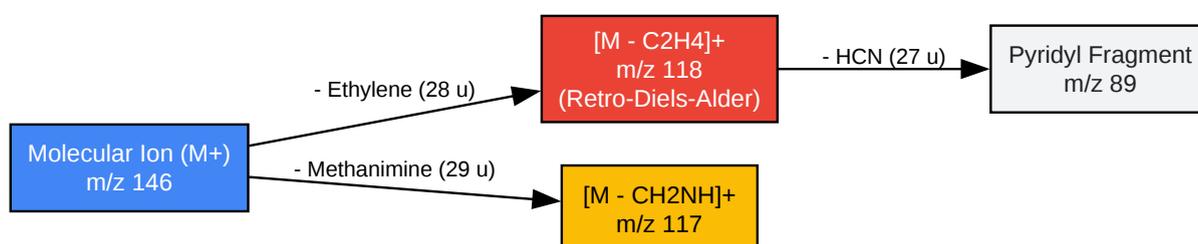
The Electron Ionization (EI) mass spectrum of Myosmine is characterized by a stable molecular ion and a fragmentation pattern dominated by the loss of small neutral molecules from the pyrroline ring.

Key Diagnostic Ions (EI, 70 eV)

m/z (Ion)	Relative Abundance	Assignment	Mechanistic Origin
146 ()	High	Molecular Ion	Stable aromatic pyridine system stabilizes the radical cation.
118	High/Base		Retro-Diels-Alder (RDA) loss of ethylene from the pyrroline ring.
117	High		Loss of methanimine; often competes with m/z 118.
89	Moderate		Pyridyne-like fragment after ring disintegration.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways. The stability of the pyridine ring directs fragmentation almost exclusively to the pyrroline moiety.



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Figure 1: Primary EI fragmentation pathways of Myosmine. The loss of ethylene (28 u) via a Retro-Diels-Alder mechanism is the diagnostic transition.

Infrared Spectroscopy (IR) Profile

The IR spectrum is the "smoking gun" for distinguishing Myosmine from nornicotine. The presence of the imine bond and the absence of the amine N-H stretch are definitive.

Diagnostic Bands[5]

Wavenumber ()	Intensity	Assignment	Notes
1621	Strong	Stretch	Critical Identifier. Unconjugated imine stretch. Differentiates from Nornicotine (no band here).
1590, 1570	Medium	Pyridine Ring	Typical aromatic skeletal vibrations.
3000-3100	Weak	Aromatic Stretch	Pyridine ring protons.
2800-2980	Medium	Aliphatic Stretch	Pyrroline ring methylene protons.
3300-3500	Absent	Stretch	Negative Control. Presence of a band here indicates Nornicotine contamination or hydrolysis.

“

Technical Insight: The band at 1621 cm

is historically significant; it was the data point that disproved the originally proposed structure of Myosmine, confirming the imine rather than an enamine or secondary amine structure.

Nuclear Magnetic Resonance (NMR) Profile

NMR analysis requires careful solvent selection.

is standard, but Myosmine can hydrolyze in acidic aqueous media. The data below represents the free base in

NMR Data (400 MHz,)

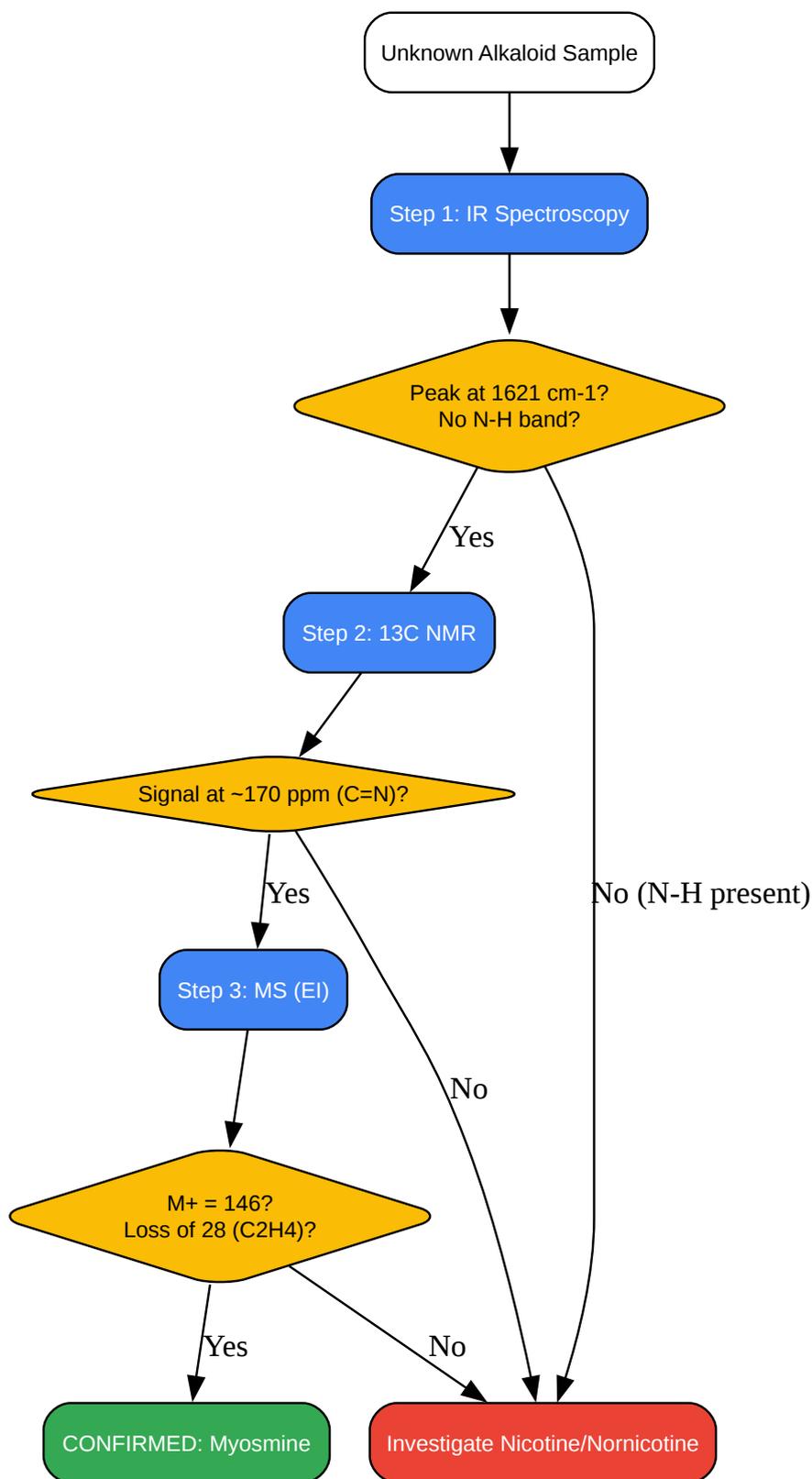
Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-2	8.95 - 9.00	d	1H	~2.0	-proton to pyridine N; most deshielded.
H-6	8.60 - 8.65	dd	1H	~4.8, 1.6	-proton to pyridine N.
H-4	8.15 - 8.20	dt	1H	~8.0, 2.0	-proton; shows coupling to H-5 and H-6.
H-5	7.30 - 7.35	ddd	1H	~8.0, 4.8	-proton; most shielded aromatic.
H-5'	4.00 - 4.10	tt	2H	~7.0	Methylene adjacent to Imine N; deshielded by heteroatom.
H-3'	2.90 - 3.00	tt	2H	~8.0	Methylene adjacent to Imine C; deshielded by -system.
H-4'	2.00 - 2.10	m	2H	-	Central methylene of pyrroline ring.

NMR Data (100 MHz,)

Position	Shift (, ppm)	Carbon Type	Assignment Logic
C-2'	170.5	Quaternary ()	Diagnostic. Most deshielded carbon due to imine double bond.
C-6	151.4	CH (Ar)	-carbon in pyridine.
C-2	149.3	CH (Ar)	-carbon in pyridine.
C-4	134.6	CH (Ar)	-carbon.
C-3	130.2	Quaternary (Ar)	Ipso carbon attached to pyrroline.
C-5	123.5	CH (Ar)	-carbon.
C-5'	61.6		Adjacent to Nitrogen ().
C-3'	34.8		Adjacent to Imine Carbon.
C-4'	22.6		Central methylene.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming Myosmine identity using the data above.



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Figure 2: Logical decision tree for the spectroscopic confirmation of Myosmine.

Experimental Protocols

To ensure reproducibility of the spectral data presented above, follow these specific preparation protocols.

NMR Sample Preparation

- Solvent: Chloroform-d (CDCl_3 , 99.8% D) with 0.03% TMS v/v.
- Concentration: 10-15 mg of Myosmine in 0.6 mL solvent.
- Precaution: Myosmine is hygroscopic and can hydrolyze to open-chain amino ketones in the presence of moisture and acid. Use dry solvents and run the spectrum immediately after dissolution. Avoid H_2O unless studying hydrolysis products.

GC-MS Method[6]

- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min.
- Inlet: 250°C, Splitless mode.
- Temp Program: 60°C (1 min)
10°C/min
280°C (hold 5 min).
- Note: Myosmine typically elutes after nicotine due to the polarity of the imine bond, though retention times vary by column phase.

References

- Mass Spectrometry Data: NIST Mass Spectrometry Data Center.[1] Myosmine Mass Spectrum. National Institute of Standards and Technology. [\[Link\]](#)

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Sources

- [1. Myosmine | C9H10N2 | CID 442649 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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